法罗培南钠

描述

法罗培南钠是一种口服有效的β-内酰胺类抗生素,属于培南类。 它以对某些形式的扩展谱β-内酰胺酶具有抗性而闻名,使其成为对抗细菌感染的宝贵工具 . 法罗培南钠以法罗姆的商品名销售,自 1997 年起在日本上市 .

科学研究应用

法罗培南钠具有广泛的科学研究应用。在化学领域,它用于研究β-内酰胺类抗生素的合成和稳定性。 在生物学和医学领域,它被用于治疗细菌感染,包括呼吸道感染、泌尿道感染和皮肤感染 . 它对β-内酰胺酶的耐受性使其成为对抗耐药细菌的宝贵工具 .

作用机制

法罗培南钠通过抑制细菌细胞壁的合成发挥作用。它结合并竞争性抑制转肽酶,该酶负责细菌细胞壁中肽聚糖聚合物链的交联。 这种抑制会削弱细菌细胞壁,使其更容易受到损伤,最终导致细菌死亡 .

生化分析

Biochemical Properties

Faropenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final phase of peptidoglycan synthesis. By binding to these PBPs, faropenem sodium prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of bacterial cell walls . This interaction is essential for its antibacterial activity.

Cellular Effects

Faropenem sodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism in bacteria. Faropenem sodium’s impact on bacterial cells results in the inhibition of bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of faropenem sodium involves its binding to penicillin-binding proteins (PBPs) on bacterial cell walls. By inhibiting these PBPs, faropenem sodium prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of bacterial cell walls. This inhibition weakens the cell wall, making it more susceptible to damage and ultimately leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of faropenem sodium have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that faropenem sodium exhibits bactericidal activity and a significant post-antibiotic effect against various bacterial strains . The stability and degradation of faropenem sodium are influenced by factors such as temperature and pH, which can affect its efficacy over time .

Dosage Effects in Animal Models

The effects of faropenem sodium vary with different dosages in animal models. Studies have shown that higher doses of faropenem sodium can lead to increased antibacterial activity, but may also result in toxic or adverse effects. For example, in animal studies, the kidney toxicity of faropenem sodium has been reported to increase with higher doses . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Faropenem sodium is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways of faropenem sodium can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Faropenem sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it is transported across the renal epithelial luminal membrane via the sodium-dependent phosphate transporter 1 (Npt1) in a sodium-independent but chloride ion-sensitive manner . This transport mechanism affects its localization and accumulation within tissues.

Subcellular Localization

The subcellular localization of faropenem sodium is primarily within bacterial cell walls, where it exerts its antibacterial effects. The targeting signals and post-translational modifications that direct faropenem sodium to specific compartments or organelles are crucial for its activity and function .

准备方法

合成路线和反应条件: 法罗培南钠可以通过多种方法合成。 一种常见的方法是将粗产品溶解在蒸馏水中,冷却溶液,然后在受控条件下加入丙酮,使所需化合物沉淀出来 . 另一种方法是将法罗培南钠与赋形剂和干燥剂混合,然后进行制粒和干燥工艺,以生产稳定的颗粒 .

工业生产方法: 法罗培南钠片剂的工业生产采用直接压片法,将化合物与微晶纤维素和其他辅助材料混合,制成普通片剂。 然后对片剂进行包衣,以提高稳定性和货架寿命 .

化学反应分析

反应类型: 法罗培南钠会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其抗菌活性及稳定性至关重要。

常用试剂和条件: 法罗培南钠反应中常用的试剂包括磷酸盐缓冲液、乙腈和乙醇。 条件通常包括受控温度和特定 pH 值,以确保最佳反应结果 .

主要形成的产物: 这些反应形成的主要产物包括保留其抗菌特性的法罗培南钠衍生物。 这些衍生物通常被测试以提高疗效和稳定性 .

相似化合物的比较

法罗培南钠由于其对扩展谱β-内酰胺酶的耐受性,在β-内酰胺类抗生素中独树一帜。 类似的化合物包括亚胺培南、美罗培南和艾曲培南,它们也是β-内酰胺类抗生素,但在活性谱和耐药性方面有所不同 . 法罗培南钠的口服生物利用度和稳定性使其成为治疗某些细菌感染的首选 .

结论

法罗培南钠是一种用途广泛且有效的β-内酰胺类抗生素,在科学研究和医学领域具有广泛的应用。其独特的特性和对β-内酰胺酶的耐受性使其成为对抗耐药细菌的宝贵工具。

如果您有任何进一步的问题或需要更多详细信息,请随时提问!

属性

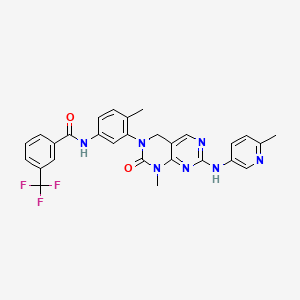

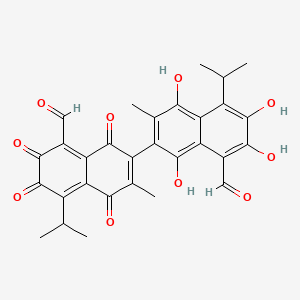

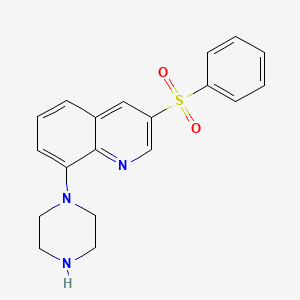

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSAXRANXQSPQP-VUKDEKJYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

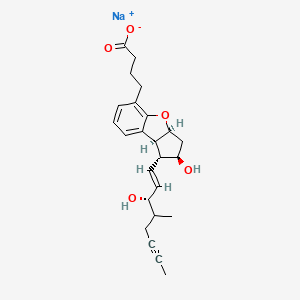

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122547-49-3 | |

| Record name | SUN 5555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAROPENEM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Faropenem sodium exert its antibacterial activity?

A: [] Faropenem sodium, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycans, a crucial component of the bacterial cell wall, leading to bacterial cell death.

Q2: What is the molecular formula and weight of Faropenem sodium?

A: [] The molecular formula of Faropenem sodium is C12H14NNaO5S, and its molecular weight is 303.29 g/mol.

Q3: What spectroscopic techniques are used to characterize Faropenem sodium?

A: [] Various spectroscopic techniques are employed for structural elucidation and identification of Faropenem sodium, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), elemental analysis (EA), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy.

Q4: How does the stability of Faropenem sodium vary under different conditions?

A: [, ] The stability of Faropenem sodium is influenced by factors like temperature, humidity, and pH. Studies have shown that its stability is enhanced in a freeze-dried powder form. Specific excipients and antioxidants can further improve stability during storage.

Q5: Are there specific material compatibility challenges associated with Faropenem sodium formulations?

A: [, ] Research indicates that Faropenem sodium can interact with certain excipients, potentially impacting the stability and dissolution properties of the final dosage form. Careful selection of excipients, such as disintegrants, binders, lubricants, and fillers, is crucial to ensure optimal formulation performance.

Q6: Does Faropenem sodium exhibit any catalytic properties?

A6: Based on the provided research papers, Faropenem sodium is primarily investigated for its antibacterial properties. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational chemistry methods been applied to study Faropenem sodium?

A7: The provided research papers primarily focus on experimental techniques to characterize and evaluate Faropenem sodium. There is no mention of specific computational chemistry studies or QSAR model development.

Q8: How do structural modifications of Faropenem sodium influence its antibacterial activity?

A8: The provided research focuses on Faropenem sodium itself, and there's no information regarding the impact of structural modifications on its activity, potency, or selectivity.

Q9: What strategies are employed to enhance the stability and bioavailability of Faropenem sodium formulations?

A: [, , , ] Various approaches are explored to improve the formulation of Faropenem sodium: * Direct tablet compression: This method reduces exposure to heat and humidity, enhancing stability. [] * Freeze-drying: Freeze-drying with specific excipients and antioxidants improves stability. [] * Granulation: Preparation of granules with excipients like lactose, sucrose, and glutathione enhances stability and dissolution. [] * Sustained-release formulations: Using sustained-release materials aims to provide a prolonged therapeutic effect and improve patient compliance. []

Q10: What is the pharmacokinetic profile of Faropenem sodium?

A: [, , ] Faropenem sodium exhibits a rapid absorption profile after oral administration. It is metabolized in the liver and primarily excreted in the urine. Studies in healthy volunteers have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: What is the spectrum of antibacterial activity of Faropenem sodium?

A: [, , ] Faropenem sodium demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. It is effective against common respiratory and urinary tract pathogens.

Q12: What in vivo models are used to evaluate the efficacy of Faropenem sodium?

A: [, , , ] While the research papers provided mainly focus on clinical trials in humans, they mention animal models in the broader context of antibiotic research. Specific animal models for Faropenem sodium efficacy testing are not detailed.

Q13: Are there concerns regarding resistance development to Faropenem sodium?

A: [] While Faropenem sodium is a valuable antibiotic, the emergence and spread of antimicrobial resistance (AMR) are concerns. The potential for cross-resistance with other carbapenem antibiotics raises concerns, particularly with the increasing use of oral Faropenem sodium.

Q14: What is known about the safety profile of Faropenem sodium?

A: [] Clinical trials have investigated the safety and tolerability of Faropenem sodium in healthy volunteers. The studies indicate that it is generally well-tolerated, with most adverse effects being mild and transient.

Q15: Are there any known biomarkers for predicting Faropenem sodium efficacy or monitoring treatment response?

A15: The provided research papers do not discuss specific biomarkers associated with Faropenem sodium efficacy or treatment response.

Q16: What is the environmental impact of Faropenem sodium?

A16: The provided research papers do not address the environmental impact of Faropenem sodium or its degradation pathways.

Q17: What analytical techniques are employed to quantify Faropenem sodium in biological samples?

A: [, , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and tandem mass spectrometry (MS/MS), is commonly used to determine Faropenem sodium concentrations in plasma and urine.

Q18: What methods are used to assess the purity and related substances in Faropenem sodium?

A: [, , ] Several analytical techniques are employed: * HPLC: This method is widely used to separate, identify, and quantify Faropenem sodium and its related substances. * Gas chromatography (GC): GC is employed to detect residual solvents in Faropenem sodium samples. * Gel chromatography: This technique is used to determine the presence and quantity of polymers in Faropenem sodium formulations.

Q19: How does the dissolution rate of Faropenem sodium tablets impact its bioavailability?

A: [, ] The dissolution rate of Faropenem sodium tablets is a critical factor influencing its absorption and bioavailability. Faster dissolution generally leads to quicker absorption and higher drug concentrations in the bloodstream.

Q20: How are analytical methods for Faropenem sodium validated?

A: [, ] Analytical methods for Faropenem sodium undergo rigorous validation procedures following guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). This ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the methods.

Q21: What quality control measures are implemented during the manufacturing process of Faropenem sodium?

A: [] Stringent quality control measures are crucial during the manufacturing of Faropenem sodium to guarantee its quality, safety, and efficacy. These measures include: * Raw material control: Ensuring the quality and purity of starting materials and excipients. * In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. * Finished product testing: Verifying that the final product meets the required specifications.

Q22: Does Faropenem sodium elicit any significant immunological responses?

A22: The provided research papers do not discuss the immunogenicity or potential for immunological responses to Faropenem sodium.

Q23: Does Faropenem sodium interact with drug transporters?

A: [] Faropenem is transported through the inorganic phosphate transporter, Npt1. This transport is sodium-independent but chloride ion-sensitive.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

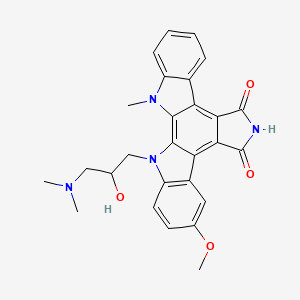

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)